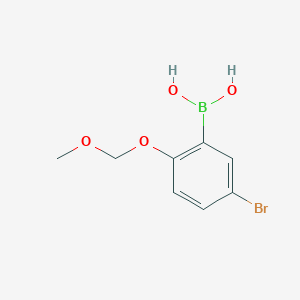
3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzaldehyde, or 3-BFB, is a synthetic aromatic aldehyde compound with a wide range of applications in the fields of organic synthesis and scientific research. It is a colorless liquid with a characteristic odor and is soluble in organic solvents. 3-BFB has been used in the synthesis of several compounds, including those with potential therapeutic applications, and has also been used in the study of a variety of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
3-BFB has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of compounds with potential therapeutic applications, such as inhibitors of the enzyme dihydrofolate reductase. It has also been used in the study of biochemical and physiological processes, such as the regulation of gene expression. It has been used to study the role of histone modifications in chromatin structure and gene expression, and to investigate the role of epigenetic modifications in cell differentiation.
Wirkmechanismus
Mode of Action
Benzaldehyde derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Result of Action
The molecular and cellular effects of 3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzaldehyde’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and presence of other molecules can affect the compound’s stability and its interaction with biological targets.
Vorteile Und Einschränkungen Für Laborexperimente
3-BFB has several advantages for use in lab experiments. It is relatively easy to synthesize, and can be scaled up for industrial production. In addition, it is relatively stable and has a low toxicity profile. However, there are also some limitations to its use in lab experiments. It is not soluble in water, and therefore must be used in organic solvents. In addition, its mechanism of action is not yet fully understood, so its effects may not be predictable in all cases.
Zukünftige Richtungen
There are several potential future directions for research on 3-BFB. Further research is needed to understand its mechanism of action and to identify potential therapeutic applications. In addition, further research is needed to investigate its potential anti-inflammatory, anti-oxidant, and anti-cancer effects. Finally, research is needed to explore its potential use in the regulation of gene expression and cell differentiation.
Synthesemethoden
3-BFB is generally synthesized through a two-step process. In the first step, the starting material, 3-fluoro-4-methoxybenzaldehyde, is reacted with benzyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction results in the formation of 3-BFB and the corresponding benzyl bromide salt. The second step involves the hydrolysis of the benzyl bromide salt to yield the final product, 3-BFB. This method is relatively simple and cost-effective, and can be scaled up for industrial production.
Eigenschaften
IUPAC Name |
2-fluoro-3-phenylmethoxy-5-(trifluoromethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O2/c16-14-11(8-20)6-12(15(17,18)19)7-13(14)21-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVUWNLDWYXULL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2F)C=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














